Maralixibat

Overview

Description

Maralixibat, marketed under the brand name Livmarli, is an orally-administered, small-molecule ileal bile acid transporter (IBAT) inhibitor. It is developed by Mirum Pharmaceuticals for the treatment of rare cholestatic liver diseases, including Alagille syndrome, progressive familial intrahepatic cholestasis, and biliary atresia . This compound received its first approval on September 29, 2021, in the USA, for the treatment of cholestatic pruritus in patients with Alagille syndrome .

Preparation Methods

The preparation of Maralixibat involves complex synthetic routes. The compound is synthesized through a series of chemical reactions, including the formation of the core structure and subsequent functionalization. The industrial production methods involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Maralixibat undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Maralixibat has several scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibition of ileal bile acid transporters.

Biology: It is used to investigate the role of bile acids in various biological processes.

Medicine: It is used in the treatment of cholestatic liver diseases, particularly Alagille syndrome, progressive familial intrahepatic cholestasis, and biliary atresia

Industry: It is used in the pharmaceutical industry for the development of new treatments for liver diseases.

Mechanism of Action

Maralixibat acts by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the intestine. By inhibiting this transporter, this compound reduces the reabsorption of bile acids, leading to increased fecal excretion of bile acids and a decrease in the bile acid pool in the body. This helps to alleviate the symptoms of cholestatic pruritus in patients with Alagille syndrome .

Comparison with Similar Compounds

Maralixibat is similar to other IBAT inhibitors, such as odevixibat. this compound is unique in its specific application for the treatment of cholestatic pruritus in patients with Alagille syndrome. Other similar compounds include:

Odevixibat: Another IBAT inhibitor used for the treatment of cholestatic liver diseases.

Lopixibat: A compound with similar inhibitory effects on bile acid transporters.

This compound stands out due to its specific approval for use in pediatric patients with Alagille syndrome and its demonstrated efficacy in reducing pruritus .

Biological Activity

Maralixibat is an ileal bile acid transporter inhibitor (IBAT) primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) . This compound represents a significant advancement in the management of cholestasis, a condition characterized by impaired bile flow, leading to severe itching and liver complications. The drug's mechanism involves inhibiting bile acid reabsorption in the ileum, which increases bile acid synthesis and alters cholesterol metabolism, providing symptomatic relief for patients suffering from conditions like ALGS.

This compound functions by blocking the ileal sodium-dependent bile acid transporter , which prevents the reabsorption of bile acids back into the enterohepatic circulation. This inhibition leads to increased bile acid synthesis in the liver, which is regulated by feedback mechanisms involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) pathways. The result is a reduction in serum bile acid levels and alleviation of pruritus symptoms associated with cholestatic liver diseases .

Key Clinical Trials

-

ICONIC Trial :

- Design : A phase 2b randomized withdrawal study.

- Participants : 31 children aged 1-18 with ALGS.

- Results : After 18 weeks of treatment with this compound (380 μg/kg), significant reductions in serum bile acids (sBA) and pruritus were observed. The primary endpoint was met, with a mean sBA reduction of -117 μmol/L compared to placebo .

- Long-Term Efficacy Study :

Case Studies

A recent study highlighted real-world applications of this compound outside clinical trial settings. Eight patients who did not meet strict inclusion criteria for trials experienced significant reductions in pruritus after treatment with this compound. The drug was well tolerated, with no severe gastrointestinal complications reported .

Summary of Findings

| Study/Trial | Duration | Participants | Key Findings |

|---|---|---|---|

| ICONIC Trial | 18 weeks | 31 | Significant reduction in sBA (-117 μmol/L) and pruritus |

| Long-Term Study | Up to 240 weeks | Varies | Sustained sBA reduction; all responders remained transplant-free |

| Real-World Experience | N/A | 8 | Effective in broader patient population; well tolerated |

Safety Profile

This compound has shown a favorable safety profile across various studies. The most common adverse effects reported were gastrointestinal-related, typically mild to moderate and self-limiting. Liver enzyme elevations were noted but were consistent with normal fluctuations seen in ALGS patients, with no significant increases in bilirubin levels observed .

Properties

Key on ui mechanism of action |

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |

|---|---|

CAS No. |

716313-53-0 |

Molecular Formula |

C40H56N3O4S+ |

Molecular Weight |

675.0 g/mol |

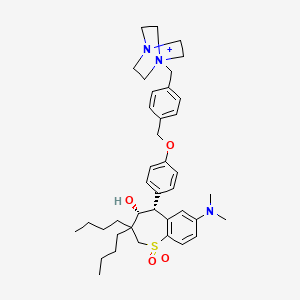

IUPAC Name |

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |

InChI |

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |

InChI Key |

STPKWKPURVSAJF-LJEWAXOPSA-N |

SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

Isomeric SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Maralixibat; SHP-625; SHP625; SHP 625 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.